molecular formula C24H22N2O4S B306664 METHYL 2-{3-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE

METHYL 2-{3-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE

Cat. No.: B306664
M. Wt: 434.5 g/mol
InChI Key: OLIUXUBZEITYNA-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its intricate structure, which includes a phenylthio group, a benzoyl hydrazone moiety, and a phenoxy acetate ester. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE typically involves multiple steps. One common method includes the condensation of 4-[(phenylthio)methyl]benzoyl hydrazine with 3-formylphenoxyacetic acid methyl ester under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{3-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydrazone moiety may also form stable complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 2-[3-[(E)-[[4-(phenylsulfanylmethyl)benzoyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C24H22N2O4S/c1-29-23(27)16-30-21-7-5-6-19(14-21)15-25-26-24(28)20-12-10-18(11-13-20)17-31-22-8-3-2-4-9-22/h2-15H,16-17H2,1H3,(H,26,28)/b25-15+

InChI Key

OLIUXUBZEITYNA-MFKUBSTISA-N

SMILES

COC(=O)COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3

Isomeric SMILES

COC(=O)COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3

Origin of Product

United States

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